3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Description
3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester (molecular formula: C₁₃H₁₃NO₃; monoisotopic mass: 231.09 g/mol) is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 2, and an ethyl ester at the carboxylic acid moiety. Its synthesis typically involves condensation reactions of substituted anilines with tricarboxylate esters under reflux conditions, followed by cyclization and esterification . This compound serves as a precursor for pharmaceuticals and agrochemicals due to its bioactive quinoline core.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)14-10-7-5-4-6-9(10)12(11)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRSYMXOIKRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224771 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73987-39-0 | |
| Record name | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline Core Formation via Condensation
Starting Materials: Isatin or its salts (e.g., sodium or calcium salts of isatic acid) and halogenated acetone derivatives (commonly chloracetone).
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- The isatin is first converted to its alkaline-earth metal salt by reaction with calcium hydroxide or similar bases in aqueous medium.
- This salt then condenses with chloracetone in the presence of alkaline-earth hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) at temperatures ranging from room temperature up to about 100 °C, typically 60–90 °C.
- The reaction is conducted in aqueous suspension or paste, often with stirring for 4–6 hours.
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- Initial cleavage of isatin to isatic acid salts.
- Condensation with halogenated acetone leads to formation of 2-methyl-3-hydroxyquinoline-4-carboxylic acid derivatives.
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- High yields (often >90%) and shorter reaction times compared to older methods.
- Mild conditions suitable for thermolabile substituents.
- Isomerically pure 4-hydroxyquinoline-3-carboxylic acids obtained.
Methylation at the 2-Position
Method: Alkylation using methylating agents such as methyl iodide (CH₃I) under basic conditions (e.g., sodium hydride in dimethylformamide).
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- O-methylation at the hydroxyl group is favored due to steric hindrance near the nitrogen atom in the quinoline ring.
- Careful control of reaction conditions is required to achieve selective methylation at the 2-position.
Alternative: Some methyl groups may be introduced during the condensation step if methyl-substituted isatin derivatives are used.
Esterification of the Carboxylic Acid Group
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- Acid-catalyzed esterification of the 3-carboxylic acid with ethanol, typically using strong acids such as sulfuric acid or hydrochloric acid as catalysts.
- The reaction is carried out under reflux to drive the equilibrium toward ester formation.
Alternative: Transesterification methods or use of orthoformate reagents can be employed.
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- Continuous flow reactors and advanced purification (distillation, crystallization) optimize yield and purity.
Representative Preparation Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Condensation | Isatin + chloracetone | Aqueous Ca(OH)₂, 60–90 °C, 4–6 h | 2-methyl-3-hydroxyquinoline-4-carboxylic acid |
| 2. Methylation | Alkylation | CH₃I, NaH, DMF, room temperature | Introduction of 2-methyl group; O-methylation possible |
| 3. Esterification | Acid-catalyzed esterification | Ethanol, H₂SO₄ or HCl, reflux | Formation of ethyl ester at 3-position |
Alternative Synthetic Routes and Intermediates
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- Diethyl malonate is acylated with benzoyl halides to form acylmalonic esters.
- Partial saponification and decarboxylation yield benzoylacetate esters.
- Reaction with orthoformate and amines forms aminoacrylic esters, which cyclize to quinoline derivatives under heating (80–180 °C) in polar aprotic solvents like DMF.
Reaction Parameters Affecting Yield and Purity
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Temperature | 60–90 °C (condensation), 80–180 °C (cyclization) | Higher temperatures accelerate reaction but may cause decomposition if too high |
| Catalyst/Base | Ca(OH)₂, Mg(OH)₂, K-tert-butoxide, DABCO | Facilitates cyclization and condensation |
| Solvent | Water (condensation), DMF, DMSO, dioxane (cyclization) | Solvent polarity affects solubility and reaction rate |
| Pressure | 1–10 bar preferred for cyclization | Elevated pressure can improve yields |
| Reaction Time | 4–6 hours (condensation), up to 24 hours (cyclization) | Longer times improve conversion but risk side reactions |
| Acid Catalyst for Esterification | H₂SO₄ or HCl, reflux in ethanol | Drives esterification equilibrium |
Research Findings and Case Studies
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- Methylation reactions favor O-methylation due to steric hindrance near nitrogen, influencing product distribution.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Conditions | Notes |
|---|---|---|---|
| Condensation of Isatin | Isatin + chloracetone | Aqueous Ca(OH)₂, 60–90 °C, 4–6 h | High yield, mild conditions |
| Acylmalonate Route | Diethyl malonate + benzoyl halide | Mg ethylate catalysis, reflux | Multi-step, allows functional group variation |
| Cyclocondensation of Enamines | Enol ethers + amines | DMF, K-tert-butoxide, 80–180 °C | One-pot reaction, good regioselectivity |
| Methylation | Quinoline derivatives + CH₃I | NaH, DMF, room temp | O-methylation favored |
| Esterification | Carboxylic acid + ethanol | H₂SO₄ or HCl catalyst, reflux | Standard esterification |
Chemical Reactions Analysis
Condensation of Isatin Derivatives
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Starting material : Isatin derivatives (e.g., 5-substituted isatin) are reacted with acetoxy ketones and potassium hydroxide in aqueous ethanol under reflux. This forms 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivatives .
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Methylation : Subsequent alkylation with methylating agents (e.g., CH₃I) introduces the methyl group at position 2. For example, methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with CH₃I under basic conditions (e.g., NaH in DMF) yields both O- and N-methylation products, with O-methylation favored due to steric hindrance near the nitrogen .
Esterification
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Carboxylic acid to ester : The carboxylic acid derivative is converted to the ethyl ester via standard esterification techniques, such as acid-catalyzed reaction with ethanol or transesterification. For instance, ethyl malonate derivatives are cyclized with isatin to form quinolinecarboxylic esters .
Formation of the Quinoline Ring
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Isatin cleavage : Isatin undergoes alkaline hydrolysis to form isatic acid, which reacts with halogen-acetone (e.g., chloroacetone) in the presence of alkaline-earth hydroxides (e.g., Ca(OH)₂) to yield 2-methyl-3-hydroxyquinoline-4-carboxylic acid .
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Decarboxylation : Heating the carboxylic acid in high-boiling solvents (e.g., nitrobenzene) eliminates CO₂, forming hydroxyquinaldines .
Methylation and Esterification
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Alkylation : The hydroxyl group at position 4 is methylated using CH₃I under basic conditions (e.g., NaH in DMF). Steric hindrance near the nitrogen atom favors O-methylation over N-methylation .
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Esterification : The carboxylic acid is esterified with ethanol using acid catalysts (e.g., H₂SO₄) or via transesterification .
Regioselectivity in Methylation
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O*- vs. N-Methylation : In the reaction of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with CH₃I, O-methylation dominates due to steric shielding of the nitrogen atom by the methylthio group .
Yield Optimization
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Reaction Conditions : The condensation of isatin derivatives requires temperatures between 60–300°C, with optimal yields achieved at 80–180°C using polar aprotic solvents (e.g., DMF) .
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Alkaline-earth hydroxides : Ca(OH)₂ facilitates the condensation of isatin with halogen-acetone, improving reaction efficiency .
Structural Stability
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester serves as a building block for synthesizing more complex quinoline derivatives. It is utilized in the preparation of various heterocycles that exhibit unique biological activities.
2. Biology:
Research indicates potential antimicrobial and antiviral properties of this compound. Studies have demonstrated its efficacy against various pathogens, making it a candidate for further exploration in drug development.
3. Medicine:
The compound has been investigated for its role in treating infectious diseases and autoimmune disorders. For instance, derivatives of quinoline carboxamides have shown promise in inhibiting disease progression in experimental models of autoimmune encephalomyelitis . Additionally, certain derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects.
4. Industrial Applications:
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its structural properties that allow for color stability and vibrancy. The synthesis processes for these applications vary depending on the desired end product but generally involve controlled reactions with various reagents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including 3-quinolinecarboxylic acid derivatives. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at combating bacterial infections.
Case Study 2: Autoimmune Disorders
In another study focusing on autoimmune disorders, several derivatives were synthesized and tested for their ability to inhibit disease progression in animal models. The findings revealed that specific modifications to the quinoline structure enhanced potency while maintaining a favorable toxicological profile compared to existing treatments like roquinimex .
Data Tables
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of pathogens. The compound’s quinoline ring system allows it to intercalate into DNA, disrupting the normal function of nucleic acids and proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, halogenation, and ester groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Findings from Comparative Studies
- Substituent Position Effects : The 2-methyl substituent in the target compound improves steric stability compared to 7-methyl analogs, which exhibit lower bioactivity due to unfavorable spatial interactions with bacterial targets .
- Halogenation : Fluorine atoms at positions 6 and 8 (as in and ) significantly enhance antibacterial potency by increasing electronegativity and membrane permeability . Chlorine at position 4 () increases lipophilicity, favoring agrochemical applications .
- Ester Hydrolysis : The ethyl ester group in these compounds is critical for bioavailability. Hydrolysis to the free carboxylic acid (e.g., via NaOH/MeOH) is a common metabolic pathway, as seen in azoxystrobin degradation studies .
Biological Activity
3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, also known as Ethyl 4-hydroxy-8-methyl-3-quinolinecarboxylate , is a compound belonging to the quinoline family. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C₁₃H₁₃N₁O₃
- Melting Point : 271-274 °C
- Boiling Point : Approximately 352.2 °C at 760 mmHg
The compound features a quinoline ring structure with a hydroxyl group at the 4-position, a methyl group at the 2-position, and an ethyl ester functional group at the 3-position. This unique arrangement of functional groups contributes to its biological activity and reactivity.
Biological Activity
Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit a range of biological activities. Below are key findings related to the biological activity of this compound:
- Antimicrobial Activity : Studies have indicated that quinoline derivatives possess antimicrobial properties. For example, compounds structurally related to 3-quinolinecarboxylic acid have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents in medicine .
- Antiviral Properties : There is growing interest in the antiviral potential of quinoline derivatives. Research indicates that certain quinoline compounds can inhibit viral replication, making them candidates for further investigation in antiviral drug development .
- Anticancer Effects : Preliminary studies on related compounds have suggested anticancer activity. Compounds like benzofuran derivatives have been shown to exhibit cytotoxic effects against cancer cell lines under specific conditions, indicating that similar mechanisms may be applicable to quinoline derivatives .
- Immune Modulation : Some studies suggest that quinoline derivatives may influence immune responses. For instance, certain derivatives have been implicated in enhancing lymphocyte proliferation and modulating immune cell functions .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Esterification Reaction : This common method involves the reaction between 2-methylquinoline-4-carboxylic acid and ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is conducted under reflux conditions to yield the ethyl ester .
- Alternative Synthetic Routes : Other synthetic pathways may include cyclization reactions or modifications of existing quinoline derivatives to introduce desired functional groups .
Comparative Analysis with Similar Compounds
The following table highlights comparisons between this compound and other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₂H₁₁N₁O₃ | Lacks methyl group at position 8 |
| Ethyl 8-methylquinoline-3-carboxylate | C₁₃H₁₅N₁O₃ | Methyl group at position 8 instead of position 2 |
| Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | C₁₂H₁₂N₁O₃ | Different hydroxyl positioning |
The distinct arrangement of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study evaluating various quinoline derivatives found that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship suggested that modifications at specific positions could enhance antimicrobial efficacy .
- Case Study on Anticancer Potential : Research involving a range of quinolone derivatives demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes .
Q & A
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
